N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide
CAS No.: 863667-93-0
Cat. No.: VC4991838
Molecular Formula: C13H15N3OS
Molecular Weight: 261.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863667-93-0 |
|---|---|
| Molecular Formula | C13H15N3OS |
| Molecular Weight | 261.34 |
| IUPAC Name | N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide |
| Standard InChI | InChI=1S/C13H15N3OS/c1-7-4-10(12-6-18-13(14)16-12)11(5-8(7)2)15-9(3)17/h4-6H,1-3H3,(H2,14,16)(H,15,17) |
| Standard InChI Key | IJPWXOAGEMOAAC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)NC(=O)C)C2=CSC(=N2)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide reflects its core structure:
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A phenyl ring with methyl groups at positions 4 and 5.
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A 2-amino-1,3-thiazol-4-yl group at position 2 of the phenyl ring.
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An acetamide (-NHCOCH) substituent on the nitrogen atom of the thiazole ring.
The molecular formula is CHNOS, with a molecular weight of 261.34 g/mol .
Structural Characterization
Key structural features include:
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Thiazole Ring: A five-membered heterocycle containing nitrogen and sulfur atoms, which contributes to electronic delocalization and hydrogen-bonding capabilities .
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Dimethylphenyl Group: The 4,5-dimethyl substitution on the phenyl ring enhances lipophilicity, potentially improving membrane permeability .
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Acetamide Linker: Provides hydrogen-bond donor/acceptor sites, facilitating interactions with biological targets.
The compound’s SMILES notation is CC1=C(C(=C(C=C1)C)N)C2=CSC(=N2)N, and its InChIKey is KKLSUTRDVOKALN-UHFFFAOYSA-N .
Synthesis and Physicochemical Properties
Synthetic Pathways
While no direct synthesis route for this compound is documented, analogous thiazole-acetamide derivatives are typically synthesized through:
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Cyclocondensation Reactions:
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Coupling Strategies:
Physicochemical Properties
Based on structurally related compounds :
| Property | Value/Description |
|---|---|
| logP | ~3.6 (indicative of moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (NH group of acetamide) |
| Hydrogen Bond Acceptors | 3 (thiazole N, acetamide O, NH) |
| Polar Surface Area | ~33 Ų |
| Solubility | Low aqueous solubility, soluble in DMSO or DMF |
Biological Activity and Structure-Activity Relationships (SAR)
Anticancer Activity
Compounds with similar scaffolds show promising cytotoxicity:
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IC Values: 1.9–23.3 µM against glioblastoma (U251) and melanoma (WM793) cell lines.
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Targets: Interaction with Bcl-2 family proteins to induce apoptosis.
SAR Insights
Key structural determinants of activity include:
| Structural Feature | Impact on Bioactivity |
|---|---|
| Thiazole Ring | Essential for electronic interactions with target proteins |
| 4,5-Dimethylphenyl | Enhances lipophilicity and membrane penetration |
| Acetamide Group | Facilitates hydrogen bonding with enzymatic active sites |
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